Fluchloralin

Description

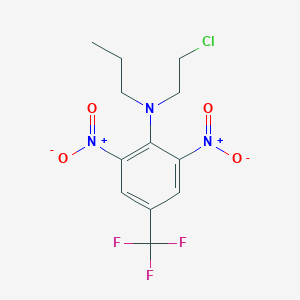

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3N3O4/c1-2-4-17(5-3-13)11-9(18(20)21)6-8(12(14,15)16)7-10(11)19(22)23/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFMIVVPXOGUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCl)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032614 | |

| Record name | Fluchloralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

30 °C | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone, benzene, chloroform, diethyl ether, ethyl acetate >1000, cyclohexane 251, ethanol 177, olive oil 260 (all in g/kg, 20 °C), In water, 0.9 mg/L at 20 °C | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3X10-5 mm Hg at 20 °C | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow solid | |

CAS No. |

33245-39-5 | |

| Record name | Fluchloralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33245-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluchloralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033245395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluchloralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluchloralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCHLORALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98UIF19AH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42-43 °C | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fluchloralin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluchloralin, a dinitroaniline herbicide, has been utilized in agriculture for the pre-emergence control of annual grasses and broadleaf weeds. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and herbicidal mode of action of this compound. Detailed methodologies for its synthesis, extraction from environmental matrices, and analytical determination are presented. Furthermore, the guide elucidates the molecular mechanism of this compound, focusing on its interaction with tubulin and the subsequent disruption of microtubule polymerization, a critical process for cell division in target organisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemical and biological characteristics of dinitroaniline compounds.

Chemical Identity and Structure

This compound is chemically known as N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline[1]. Its chemical structure is characterized by a dinitroaniline core, substituted with a trifluoromethyl group, a propyl group, and a 2-chloroethyl group attached to the amine.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃ClF₃N₃O₄ | [1] |

| Molecular Weight | 355.70 g/mol | [1] |

| Appearance | Orange-yellow crystalline solid | [1] |

| Melting Point | 42-43 °C | [1] |

| Boiling Point | 392.3 °C at 760 mmHg (Predicted) | |

| Water Solubility | 0.9 mg/L at 20 °C | |

| Vapor Pressure | 3 x 10⁻⁵ mm Hg at 20 °C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 5.07 | |

| Henry's Law Constant | 1.5 x 10⁻⁵ atm·m³/mol (Estimated) |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with N-(2-chloroethyl)propylamine. A general experimental workflow is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 4-chloro-3,5-dinitrobenzotrifluoride in an inert solvent such as acetonitrile, an equimolar amount of N-(2-chloroethyl)propylamine is added. A slight excess of a base, for instance, potassium carbonate, is added to scavenge the hydrochloric acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-70 °C) for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product obtained after solvent evaporation is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Extraction and Analysis of this compound from Soil

The analysis of this compound residues in soil samples typically involves extraction followed by gas chromatographic determination. The U.S. Environmental Protection Agency (EPA) has established standard methods for these procedures.

Caption: Workflow for the analysis of this compound in soil samples.

Methodology: Extraction (EPA Method 3540C - Soxhlet Extraction) [2][3][4]

-

Sample Preparation: A known weight of the soil sample (e.g., 10-20 g) is mixed with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

-

Extraction: The mixture is placed in a Soxhlet extraction thimble. The thimble is then placed in a Soxhlet extractor, and the sample is extracted with a suitable solvent (e.g., a mixture of acetone and hexane) for a defined period (typically 6-24 hours).

-

Concentration: After extraction, the solvent is carefully concentrated using a rotary evaporator or a Kuderna-Danish apparatus to a small volume.

Methodology: Analysis (EPA Method 8081B - Organochlorine Pesticides by Gas Chromatography) [5]

-

Cleanup (if necessary): The concentrated extract may require a cleanup step to remove interfering co-extractives. This is often achieved using column chromatography with adsorbents like Florisil.

-

Instrumentation: A gas chromatograph (GC) equipped with an electron capture detector (ECD) is used for the analysis. A capillary column suitable for organochlorine pesticide analysis is employed.

-

GC Conditions:

-

Injector Temperature: 200-250 °C

-

Oven Temperature Program: A temperature program is used to separate the analytes, for example, an initial temperature of 150 °C held for a few minutes, followed by a ramp to 280 °C.

-

Detector Temperature: 300-320 °C

-

Carrier Gas: High-purity nitrogen or helium.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Mechanism of Action: Disruption of Microtubule Polymerization

The primary herbicidal mode of action of this compound, and dinitroanilines in general, is the inhibition of microtubule formation. Microtubules are essential cytoskeletal components in eukaryotic cells, playing a crucial role in cell division, cell wall formation, and intracellular transport.

Caption: Signaling pathway of this compound's herbicidal action.

This compound binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin dimers into functional microtubules. The absence of stable microtubules leads to the disruption of the mitotic spindle, which is essential for chromosome segregation during cell division (mitosis). Consequently, cell division is arrested, and the plant cannot grow, ultimately leading to its death. This mechanism of action is particularly effective against germinating seedlings.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The inhibitory effect of this compound on microtubule formation can be quantified using an in vitro tubulin polymerization assay. This assay measures the increase in turbidity (light scattering) as purified tubulin polymerizes into microtubules.

Methodology:

-

Reagents and Materials:

-

Lyophilized, purified tubulin (e.g., from bovine brain).

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂).

-

GTP (guanosine triphosphate) solution.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

96-well microplates.

-

-

Procedure:

-

A reaction mixture containing tubulin in polymerization buffer and GTP is prepared on ice.

-

Various concentrations of this compound (and a vehicle control) are added to the wells of a microplate.

-

The tubulin/GTP mixture is added to the wells to initiate the reaction.

-

The plate is immediately transferred to the spectrophotometer pre-warmed to 37 °C.

-

The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a period of 60-90 minutes.

-

-

Data Analysis:

-

The change in absorbance over time is plotted to generate polymerization curves.

-

The rate of polymerization is determined from the slope of the linear phase of the curve.

-

The concentration of this compound that inhibits polymerization by 50% (IC₅₀) can be calculated by plotting the polymerization rate against the logarithm of the this compound concentration.

-

Conclusion

This compound is a well-characterized dinitroaniline herbicide with a specific mode of action involving the disruption of microtubule dynamics. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The elucidation of its mechanism of action at the molecular level provides a basis for understanding its herbicidal activity and for the development of new compounds targeting the cytoskeleton. The information presented herein is intended to be a valuable resource for scientists and researchers in the fields of agricultural science, environmental chemistry, and drug discovery.

References

The Core Mechanism of Fluchloralin: A Technical Guide to its Action as a Microtubule Assembly Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluchloralin, a member of the dinitroaniline class of herbicides, exerts its phytotoxic effects through a precise and potent mechanism: the inhibition of microtubule assembly. This in-depth technical guide elucidates the molecular interactions, cellular consequences, and downstream effects of this compound, providing a comprehensive resource for researchers in weed science, plant cell biology, and herbicide development. By binding to tubulin, the fundamental protein subunit of microtubules, this compound disrupts the formation of the mitotic spindle, leading to a cascade of events that culminates in the arrest of cell division and the ultimate demise of susceptible plant species. This guide details the core mechanism, presents quantitative data for analogous compounds, outlines key experimental protocols for its study, and visualizes the critical pathways and workflows.

Primary Mechanism of Action: Disruption of Microtubule Dynamics

The primary mode of action of this compound is the inhibition of microtubule polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for numerous cellular processes in eukaryotes, including cell division, cell plate formation, and the determination of cell shape. This compound selectively targets plant tubulin, binding to the tubulin dimers and preventing their assembly into functional microtubules.[2] This disruption is particularly critical during mitosis.

The formation of the mitotic spindle, a complex microtubule-based structure responsible for chromosome segregation, is severely impaired in the presence of this compound. This leads to an arrest of the cell cycle, typically at the metaphase stage, as chromosomes cannot be properly aligned and segregated into daughter cells.[3] The consequence is the formation of abnormal cells, often with multiple nuclei, and a complete halt in the proliferation of meristematic tissues, which are vital for plant growth.[4] This inhibition of root and shoot growth is the ultimate cause of the herbicide's effectiveness, particularly against germinating seedlings.[5]

Molecular Target and Binding

Quantitative Data

Quantitative analysis of the interaction between dinitroaniline herbicides and tubulin, as well as their effects on plant growth, is crucial for understanding their efficacy. The following tables summarize key quantitative data for dinitroaniline herbicides, primarily focusing on oryzalin as a representative compound due to the limited availability of specific data for this compound.

Table 1: Tubulin Interaction Kinetics of Oryzalin

| Parameter | Value | Organism/System | Reference |

| Apparent Inhibition Constant (K_i) | 2.59 x 10^6 M | Rose (Rosa sp.) tubulin | [3] |

| Apparent Affinity Constant (K_app) | 1.19 x 10^5 M⁻¹ | Rose (Rosa sp.) tubulin | [3] |

| Average Binding Affinity | 23 nM | Toxoplasma gondii α-tubulin | [6] |

Table 2: Physiological Effects of Dinitroaniline Herbicides

| Parameter | Effect | Herbicide | Plant Species | Reference |

| Mitotic Disruption | Abrupt stop of chromosome migration at 1.0 x 10⁻⁷ M | Oryzalin | Haemanthus katherinae | [3] |

| Root Growth | Inhibition | This compound | Susceptible weeds | [7] |

| Shoot Growth | Inhibition | This compound | Susceptible weeds | [7] |

Downstream Cellular Effects: Beyond Mitotic Arrest

The disruption of microtubule dynamics by this compound triggers further cellular stress responses. A significant downstream effect is the induction of oxidative stress. The cellular disarray caused by mitotic arrest can lead to an overproduction of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[8] This increase in ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.[9][10] While the induction of apoptosis (programmed cell death) has been observed in mammalian cells treated with this compound, the precise signaling pathways leading to cell death in plants following microtubule disruption are still an active area of research.

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of established experimental protocols.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Tubulin Preparation: Purify tubulin from a plant source (e.g., tobacco BY-2 cells) or use commercially available purified plant tubulin.

-

Reaction Mixture: Prepare a reaction buffer containing GTP, a buffer (e.g., PIPES), and magnesium chloride.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature (e.g., to 37°C).

-

Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of microtubule polymerization.

-

Inhibitor Analysis: Perform the assay in the presence of varying concentrations of this compound to determine its effect on the rate and extent of polymerization and to calculate parameters like the IC50.

A fluorescence-based version of this assay can also be used, where a fluorescent reporter incorporates into the polymerizing microtubules, leading to an increase in fluorescence intensity.[11][12]

Immunofluorescence Microscopy of Plant Cells

This technique allows for the direct visualization of microtubule structures within plant cells and the effects of this compound on their organization.

Methodology:

-

Plant Material: Use plant tissues with actively dividing cells, such as root tips of Arabidopsis thaliana or other seedlings.

-

Fixation: Fix the plant material in a suitable fixative (e.g., formaldehyde) to preserve cellular structures.

-

Cell Wall Permeabilization: Partially digest the cell walls using enzymes (e.g., cellulase and pectinase) to allow for antibody penetration.

-

Immunostaining:

-

Incubate the permeabilized cells with a primary antibody that specifically binds to tubulin (e.g., mouse anti-α-tubulin).

-

Wash away unbound primary antibody.

-

Incubate with a secondary antibody conjugated to a fluorescent dye (e.g., FITC-conjugated goat anti-mouse IgG). This secondary antibody will bind to the primary antibody.

-

-

Microscopy: Mount the stained material on a microscope slide and observe using a fluorescence microscope. In untreated cells, distinct microtubule arrays (e.g., cortical microtubules, preprophase band, mitotic spindle, and phragmoplast) will be visible. In this compound-treated cells, these structures will be absent or severely disrupted.[2][5][13]

Visualizations

To further clarify the mechanism of action and experimental approaches, the following diagrams are provided.

Caption: Mechanism of this compound action.

Caption: Experimental workflow for a tubulin polymerization assay.

Caption: Workflow for immunofluorescence microscopy of microtubules.

Conclusion

This compound's mechanism of action is a well-defined example of targeted herbicide activity. Its ability to specifically inhibit microtubule assembly in plants provides a potent and effective means of weed control. A thorough understanding of this mechanism, from the molecular interactions with tubulin to the resulting physiological effects, is essential for the development of new herbicidal compounds, the management of herbicide resistance, and for fundamental research into the plant cell cycle and cytoskeleton. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals working in these fields.

References

- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 2. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Herbicide [benchchem.com]

- 8. Physiological and oxidative stress responses of Solanum lycopersicum (L.) (tomato) when exposed to different chemical pesticides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09440H [pubs.rsc.org]

- 9. A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. selectscience.net [selectscience.net]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strategies for imaging microtubules in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline (Fluchloralin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline, a selective pre-emergence herbicide commonly known as Fluchloralin. This document details the core synthesis pathway, experimental protocols for key intermediates, and relevant chemical data.

Overview of the Synthetic Pathway

The commercial synthesis of this compound is a two-step process. The first step involves the dinitration of a 4-(trifluoromethyl)aniline precursor to yield 4-(trifluoromethyl)-2,6-dinitroaniline. This intermediate is then condensed with N-(2-chloroethyl)propylamine in the second step to produce the final product, this compound.[1]

The overall reaction can be visualized as follows:

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

Synthesis of the Intermediate: 2,6-Dinitro-4-(trifluoromethyl)aniline

A common method for the synthesis of the key intermediate, 2,6-dinitro-4-(trifluoromethyl)aniline, involves the amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene.

Experimental Protocol:

A solution of 40.5 g of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene in 300 ml of benzene is mixed with 250 ml of 14 N ammonium hydroxide. The reaction mixture is stirred at room temperature for approximately 1.5 hours. Following this, an additional 100 ml of 14 N ammonium hydroxide is added, and stirring is continued for another 2 hours. The organic layer is then separated, washed with water, and dried. The solvent is removed under vacuum to yield 2,6-dinitro-4-(trifluoromethyl)aniline. The crude product can be further purified by recrystallization from a hexane-benzene solvent mixture. The melting point of the purified product is approximately 142°-144° C.

Synthesis of the Reactant: N-(2-chloroethyl)propylamine

Hypothetical Experimental Protocol:

N-propylethanolamine would be reacted with thionyl chloride, possibly in an inert solvent, to convert the hydroxyl group to a chloride. The reaction would likely proceed under controlled temperature to avoid side reactions. The product, N-(2-chloroethyl)propylamine, would then be isolated and purified, likely as its hydrochloride salt, which is more stable.

Final Synthesis of this compound

The final step in the synthesis of this compound is the N-alkylation of 2,6-dinitro-4-(trifluoromethyl)aniline with N-(2-chloroethyl)propylamine. This reaction is a nucleophilic aromatic substitution.

General Experimental Protocol:

2,6-Dinitro-4-(trifluoromethyl)aniline is reacted with N-(2-chloroethyl)propylamine under controlled temperature and in a suitable solvent.[1] While specific patented methods may vary, a general approach would involve reacting equimolar amounts of the two reactants in the presence of a base to neutralize the HCl formed during the reaction. The reaction mixture would be heated to ensure completion. After the reaction, the crude product would be isolated by extraction and purified using techniques like column chromatography.

Quantitative Data

Due to the proprietary nature of commercial synthesis, detailed quantitative data for the synthesis of this compound is not extensively published. However, based on similar reactions, the following table provides an estimated summary of reaction parameters.

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield |

| 1 | 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene, Ammonium hydroxide | Benzene, Water | Room Temperature | 3.5 hours | High |

| 2 | 2,6-dinitro-4-(trifluoromethyl)aniline, N-(2-chloroethyl)propylamine | Inert Solvent, Base | Elevated | Several hours | Good to High |

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃ClF₃N₃O₄ |

| Molecular Weight | 355.7 g/mol [2] |

| Appearance | Orange-yellow solid[2] |

| Melting Point | 42-43 °C |

| Solubility | In water, 0.9 mg/L at 20 °C. Soluble in acetone, benzene, chloroform, diethyl ether, and ethyl acetate (>1000 g/kg at 20 °C).[2] |

Spectroscopic Data:

-

Mass Spectrometry (GC-MS): Key fragmentation peaks (m/z) for this compound have been identified at 306.0 (base peak), 264.10, 160.20, and 206.20.[3][4]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro groups (around 1530 and 1350 cm⁻¹), C-F bonds of the trifluoromethyl group, and C-Cl bond, as well as aromatic C-H and C=C stretching vibrations.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group transformations.

References

- 1. This compound (Ref: BAS 392H) [sitem.herts.ac.uk]

- 2. Buy this compound | 33245-39-5 [smolecule.com]

- 3. Determination of 77 Multiclass Pesticides and Their Metabolitesin Capsicum and Tomato Using GC-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H13ClF3N3O4 | CID 36392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Fluchloralin's Mode of Action as a Microtubule Assembly Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluchloralin, a dinitroaniline herbicide, exerts its phytotoxic effects by disrupting a fundamental cellular process: microtubule assembly. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's mode of action. By binding to tubulin subunits, this compound inhibits the formation and elongation of microtubules, leading to a cascade of events that culminate in mitotic arrest and cell death in susceptible plant species. This document details the biochemical interactions, summarizes key quantitative data from related compounds, provides comprehensive experimental protocols for studying these effects, and visualizes the critical pathways and workflows.

Introduction to this compound and Microtubule Dynamics

This compound is a selective, pre-emergence herbicide used to control annual grasses and some broadleaf weeds.[1][2] Its efficacy stems from its ability to interfere with microtubule dynamics, a process crucial for cell division, cell plate formation, and maintaining cell shape in plants.[1][2][3] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle, which segregates chromosomes during cell division.

Mechanism of Action: Inhibition of Microtubule Assembly

The primary mode of action of this compound is the inhibition of microtubule assembly.[1][2][3] This is achieved through the direct binding of this compound to tubulin, the building block of microtubules.

Binding to Tubulin

This compound, like other dinitroaniline herbicides, binds to tubulin heterodimers.[2] Evidence suggests that the binding site is located on the α-tubulin subunit.[2] This interaction is selective for plant and protist tubulin, with significantly lower affinity for animal tubulin, which accounts for its selective herbicidal activity and relatively low direct toxicity to mammals at typical exposure levels. The binding of this compound to the tubulin dimer forms a this compound-tubulin complex.

Disruption of Microtubule Polymerization

The formation of the this compound-tubulin complex prevents the proper polymerization of tubulin into microtubules.[1][2] This complex can incorporate into a growing microtubule, but its presence at the plus-end of the microtubule blocks the addition of subsequent tubulin dimers, effectively capping the growing chain. This disruption of polymerization leads to a net depolymerization of microtubules, resulting in the loss of the microtubule network within the cell.

Cellular Consequences

The disruption of the microtubule cytoskeleton has profound effects on plant cells:

-

Mitotic Disruption: The most significant consequence is the failure to form a functional mitotic spindle during cell division. This leads to an arrest of the cell cycle in metaphase, preventing chromosome segregation and cytokinesis.

-

Morphological Abnormalities: The absence of a proper microtubule network results in abnormal cell growth and morphology. In roots, this manifests as swelling of the root tip, a classic symptom of dinitroaniline herbicide application.

-

Inhibition of Growth: The inability of cells to divide and elongate ultimately leads to the inhibition of root and shoot growth, preventing the emergence and establishment of weed seedlings.

Quantitative Data

| Compound | Assay | Parameter | Value | Organism/System |

| Oryzalin | Tubulin Polymerization Inhibition | IC50 | ~2.5 µM | Chlamydomonas reinhardtii tubulin |

| Oryzalin | Tubulin Binding Affinity | Kd | ~117 nM | Tobacco tubulin |

Note: This data is for oryzalin and is presented as a proxy for this compound due to the lack of specific public data for the latter. The actual values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on microtubule assembly and organization.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or through fluorescence enhancement using a fluorescent reporter that binds to polymerized microtubules.

Materials:

-

Lyophilized plant tubulin (>97% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (100 mM stock in water)

-

Glycerol

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well microplates (UV-transparent for turbidity or black for fluorescence)

-

Temperature-controlled microplate reader

Procedure:

-

Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

-

Preparation of Reaction Mix: On ice, prepare the polymerization reaction mix containing General Tubulin Buffer, 1 mM GTP, and 10% (v/v) glycerol.

-

Compound Dilution: Prepare serial dilutions of this compound in General Tubulin Buffer from the stock solution. Include a vehicle control (DMSO) and a positive control (e.g., oryzalin).

-

Assay Setup: Add 10 µL of the this compound dilutions or controls to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiation of Polymerization: Add 90 µL of the cold tubulin polymerization mix to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate in the microplate reader pre-set to 37°C and measure the absorbance at 340 nm (or fluorescence) every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance or fluorescence intensity against time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Immunofluorescence Microscopy of Plant Root Tip Cells

This method allows for the visualization of the effects of this compound on the microtubule cytoskeleton in intact plant cells.

Materials:

-

Seedlings of a susceptible plant species (e.g., Arabidopsis thaliana)

-

Hoagland's solution or other suitable growth medium

-

This compound

-

Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

-

Cell wall digesting enzyme solution (e.g., 1% cellulase, 0.1% pectolyase)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI or other nuclear counterstain

-

Antifade mounting medium

-

Confocal or fluorescence microscope

Procedure:

-

Treatment: Germinate and grow seedlings in a liquid medium. Treat the seedlings with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 6-24 hours).

-

Fixation: Excise the root tips and immediately fix them in the fixative solution for 1 hour at room temperature.

-

Cell Wall Digestion: Wash the root tips and incubate them in the enzyme solution to partially digest the cell walls.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 30-60 minutes.

-

Blocking: Block non-specific antibody binding by incubating in blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate the root tips with the primary anti-α-tubulin antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the samples and incubate with the fluorescently labeled secondary antibody for 2-4 hours at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 10-15 minutes.

-

Mounting and Imaging: Wash the root tips, mount them on a slide with antifade medium, and visualize the microtubule network using a confocal microscope.

Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Conclusion

This compound is a potent inhibitor of microtubule assembly in plants, a mechanism that underpins its effectiveness as a herbicide. By binding to α-tubulin, it disrupts the dynamic nature of the microtubule cytoskeleton, leading to mitotic arrest and ultimately, cell death. While specific quantitative data for this compound remains an area for further public research, the methodologies and mechanistic understanding presented in this guide provide a solid foundation for researchers and professionals working to understand and develop microtubule-targeting compounds. The provided experimental protocols can be adapted to further elucidate the specific interactions and cellular consequences of this compound and other dinitroaniline herbicides.

References

Physicochemical properties of Fluchloralin herbicide

An In-depth Technical Guide to the Physicochemical Properties of Fluchloralin

Introduction

This compound (CAS No. 33245-39-5) is a synthetic dinitroaniline herbicide used for pre-emergence control of annual grasses and broad-leaved weeds.[1][2] Its efficacy and environmental fate are intrinsically linked to its core physicochemical properties. This technical guide provides a detailed overview of these properties, complete with experimental methodologies and graphical representations of its mechanism of action and synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

-

IUPAC Name: N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline[3][4][5]

-

Synonyms: Basalin, N-(2-Chloroethyl)-alpha,alpha,alpha-trifluoro-2,6-dinitro-N-propyl-p-toluidine[3][8]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below, providing a quantitative basis for understanding its behavior in various matrices.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 355.70 g/mol | - | [4][7][8] |

| Physical State | Orange-yellow crystalline solid | Standard | [2][3][4] |

| Melting Point | 42-43 °C | - | [2][3][9] |

| Boiling Point | 392.3 ± 42.0 °C | Predicted | [9][10] |

| Vapor Pressure | 4.0 mPa (or 3 x 10⁻⁵ mm Hg) | 20 °C | [1][4][11] |

| Water Solubility | 0.9 mg/L | 20 °C, pH 7 | [2][4][12] |

| Octanol-Water Partition Coefficient (Log P) | 5.07 | Calculated | [4][12] |

| Flash Point | 30 °C | - | [2][4] |

| Solubility in Organic Solvents (at 20°C) | |||

| Acetone, Benzene, Chloroform, Diethyl ether, Ethyl acetate | >1000 g/kg | 20 °C | [4][11] |

| Cyclohexane | 251 g/kg | 20 °C | [4][11] |

| Ethanol | 177 g/kg | 20 °C | [4][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections describe standard protocols for determining key this compound properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is a robust indicator of purity.[13][14] The capillary method is a widely used and reliable technique.[15]

Protocol:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered using a mortar and pestle.[13][16]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube (sealed at one end) to a height of approximately 3 mm.[16][17] The sample is compacted at the bottom of the tube by tapping or by dropping it through a longer glass tube.[16]

-

Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[17] If using a Thiele tube, the capillary is attached to a thermometer.[14]

-

Heating and Observation: The sample is heated at a controlled rate.[15] An initial rapid heating can be used to find an approximate melting point.[14][17] For an accurate measurement, a second sample is heated slowly (approx. 2°C/min) as the temperature approaches the approximate melting point.[17]

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[13][17] A pure substance will exhibit a sharp melting point range of 0.5-1.0°C.[17]

Octanol-Water Partition Coefficient (Log P) Determination (Shake-Flask Method)

The octanol-water partition coefficient (Kow or P) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance. The shake-flask method is a standard protocol outlined by the OECD (Guideline 107).[18][19][20]

Protocol:

-

Solvent Preparation: High-purity 1-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.[18]

-

Solution Preparation: A stock solution of this compound is prepared in the pre-saturated 1-octanol. The concentration should be low enough to not exceed the water solubility limit upon partitioning.[18]

-

Partitioning: A known volume of the this compound-octanol solution and a known volume of the pre-saturated water are combined in a vessel (e.g., a separatory funnel). The volume ratio is chosen based on the expected Log P value.[20]

-

Equilibration: The vessel is shaken vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached.[20][21] This can take several hours. Centrifugation is often used afterward to ensure a clean separation of the two phases.[19]

-

Phase Separation and Analysis: The octanol and water phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical method, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography (HPLC).[3][18][21]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase (Co) to its concentration in the aqueous phase (Cw). The final value is typically expressed as its base-10 logarithm (Log P).[19]

Visualizations

Mechanism of Action

This compound's herbicidal activity stems from its ability to disrupt cell division (mitosis) in susceptible plants. It functions by binding to tubulin, the protein subunit of microtubules, thereby inhibiting their assembly.[1] This prevents the formation of the mitotic spindle, a structure essential for chromosome segregation, ultimately arresting plant growth.[1][4]

Caption: this compound's herbicidal mechanism of action.

Experimental Workflow: Shake-Flask Log P Determination

The following diagram illustrates the logical workflow for determining the octanol-water partition coefficient (Log P) using the standard shake-flask method.

Caption: Experimental workflow for Log P determination.

Synthesis of this compound

This compound is commercially produced through the reaction of 2,6-dinitro-4-trifluoromethylbenzene with N-chloroethylpropylamine.[3][4]

Caption: Chemical synthesis pathway for this compound.

References

- 1. This compound Herbicide [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H13ClF3N3O4 | CID 36392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 33245-39-5 [smolecule.com]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. This compound | CAS 33245-39-5 | LGC Standards [lgcstandards.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [drugfuture.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. This compound|lookchem [lookchem.com]

- 11. ars.usda.gov [ars.usda.gov]

- 12. This compound (Ref: BAS 392H) [sitem.herts.ac.uk]

- 13. scribd.com [scribd.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. westlab.com [westlab.com]

- 16. Determination of Melting Point [wiredchemist.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. rc.usf.edu [rc.usf.edu]

An In-depth Technical Guide to the Discovery and History of Dinitroaniline Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dinitroaniline herbicides are a significant class of agricultural chemicals that have played a crucial role in weed management for decades. Characterized by their distinctive yellow color, these compounds are primarily used as pre-emergence herbicides, controlling a wide spectrum of annual grasses and broadleaf weeds in various crops. Their unique mode of action, targeting microtubule assembly in plants, has made them a subject of extensive research, not only in agriculture but also in cell biology and drug development. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and mechanism of action of dinitroaniline herbicides, along with detailed experimental protocols relevant to their study.

Discovery and Historical Development

The story of dinitroaniline herbicides begins in the mid-20th century, emerging from research into chemical dyes and their intermediates.[1][2] Scientists at Eli Lilly and Company were screening various chemical compounds for biological activity when they discovered the potent herbicidal properties of a class of dinitroanilines.

This pioneering work led to the commercialization of the first dinitroaniline herbicide, trifluralin , in 1963.[1] Initially registered for use in cotton and soybeans, trifluralin's effectiveness as a pre-emergence herbicide quickly led to its widespread adoption. A key innovation in its application was the technique of soil incorporation, which was found to be essential for preventing its degradation by sunlight (photodegradation) and loss through volatilization, thereby maximizing its efficacy.[1]

Following the success of trifluralin, several other dinitroaniline herbicides were developed and introduced to the market. These include prominent compounds such as pendimethalin , oryzalin , ethalfluralin , benefin (benfluralin) , and prodiamine . Each of these herbicides shares the core dinitroaniline structure but possesses unique substitutions that influence their specific activity, crop selectivity, and physicochemical properties.

The timeline below highlights key milestones in the development of dinitroaniline herbicides:

-

1960s: Discovery of the herbicidal activity of dinitroanilines.

-

1963: Commercial introduction of trifluralin by Eli Lilly and Company.

-

1970s-1980s: Development and commercialization of other major dinitroaniline herbicides, including pendimethalin and oryzalin.

-

Present: Continued use in agriculture, with ongoing research into their mode of action, resistance mechanisms, and potential new applications.

Physicochemical Properties of Key Dinitroaniline Herbicides

The efficacy and environmental behavior of dinitroaniline herbicides are dictated by their physicochemical properties. These compounds are generally characterized by low water solubility, high vapor pressure, and strong adsorption to soil organic matter. The following table summarizes key quantitative data for several important dinitroaniline herbicides.

| Herbicide | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 20-25°C) | Vapor Pressure (mPa at 25°C) | Log Kow | Soil Half-life (days) |

| Trifluralin | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | C₁₃H₁₆F₃N₃O₄ | 335.28 | 0.3 | 9.5 x 10³ | 5.07 | 45-120 |

| Pendimethalin | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | C₁₃H₁₉N₃O₄ | 281.31 | 0.3 | 1.94 x 10³ | 5.18 | 45-90 |

| Oryzalin | 3,5-dinitro-N⁴,N⁴-dipropylsulfanilamide | C₁₂H₁₈N₄O₆S | 346.36 | 2.5 | <1.3 x 10⁻² | 3.7 | 20-128 |

| Ethalfluralin | N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine | C₁₃H₁₄F₃N₃O₄ | 333.27 | 0.3 | 11.7 | 5.1 | 30-90 |

| Benefin | N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine | C₁₃H₁₆F₃N₃O₄ | 335.28 | <1 | 3.8 | 4.7 | 30-60 |

| Prodiamine | 2,4-dinitro-N³,N³-dipropyl-6-(trifluoromethyl)-1,3-benzenediamine | C₁₃H₁₇F₃N₄O₄ | 350.29 | 0.013 | 0.0033 | 4.1 | 60-120 |

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mode of action of dinitroaniline herbicides is the disruption of microtubule polymerization in susceptible plant species. Microtubules are essential cytoskeletal components involved in critical cellular processes, including cell division (mitosis), cell wall formation, and cell elongation.

Dinitroaniline herbicides exert their effect by binding to tubulin, the protein subunit that polymerizes to form microtubules. Specifically, they bind to the α-tubulin subunit, preventing its assembly into functional microtubules. This binding disrupts the formation of the mitotic spindle apparatus, which is necessary for chromosome segregation during cell division. As a result, mitosis is arrested at prophase, leading to the formation of abnormal, multinucleated cells in the root tips of germinating seedlings. This inhibition of cell division ultimately prevents root and shoot growth, causing the death of the seedling before it can emerge from the soil.

The following diagram illustrates the signaling pathway of dinitroaniline herbicide action:

Caption: Signaling pathway of dinitroaniline herbicide action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of dinitroaniline herbicides.

Commercial Synthesis of Dinitroaniline Herbicides

The commercial synthesis of dinitroaniline herbicides typically involves a multi-step process. The following are generalized protocols for the synthesis of trifluralin and pendimethalin.

a) Synthesis of Trifluralin

Trifluralin is synthesized from 4-chloro-α,α,α-trifluorotoluene through a two-step process of nitration followed by amination.

-

Step 1: Dinitration of 4-chloro-α,α,α-trifluorotoluene

-

To a stirred mixture of fuming nitric acid and sulfuric acid (oleum), slowly add 4-chloro-α,α,α-trifluorotoluene while maintaining the temperature below 40°C.

-

After the addition is complete, heat the mixture to 80-90°C and maintain for several hours to ensure complete dinitration.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid product, 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene, is collected by filtration, washed with water until neutral, and dried.

-

-

Step 2: Amination with di-n-propylamine

-

Dissolve the 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene in a suitable solvent such as methanol or in an excess of di-n-propylamine.

-

Add di-n-propylamine to the solution.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude trifluralin is then purified by recrystallization or distillation.

-

b) Synthesis of Pendimethalin

Pendimethalin is synthesized from 3,4-dimethylaniline.

-

Step 1: N-alkylation of 3,4-dimethylaniline

-

React 3,4-dimethylaniline with 3-pentanone in the presence of a reducing agent such as hydrogen gas over a palladium catalyst to form N-(1-ethylpropyl)-3,4-dimethylaniline.

-

-

Step 2: Dinitration

-

Dissolve the N-(1-ethylpropyl)-3,4-dimethylaniline in a mixture of sulfuric acid and nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to proceed for several hours.

-

Pour the reaction mixture onto ice to precipitate the crude pendimethalin.

-

The product is collected by filtration, washed, and purified.

-

In Vitro Microtubule Polymerization Assay

This assay is used to determine the effect of dinitroaniline herbicides on the polymerization of tubulin into microtubules.

-

Materials:

-

Purified plant tubulin (e.g., from maize cell suspension cultures)

-

Polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP)

-

Dinitroaniline herbicide stock solution (dissolved in DMSO)

-

Glycerol

-

Spectrophotometer with temperature control

-

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin (final concentration ~1 mg/mL) in polymerization buffer.

-

Add the dinitroaniline herbicide to the reaction mixture at various concentrations. Include a control with DMSO only.

-

Incubate the mixture on ice for 15 minutes to allow for herbicide-tubulin binding.

-

Initiate polymerization by warming the mixture to 37°C.

-

Monitor the increase in absorbance at 340 nm over time using the spectrophotometer. The change in absorbance is proportional to the extent of microtubule polymerization.

-

Plot absorbance versus time to generate polymerization curves for each herbicide concentration.

-

Tubulin-Herbicide Binding Assay (Competitive Radioligand Binding)

This assay quantifies the binding affinity of a dinitroaniline herbicide to tubulin.

-

Materials:

-

Purified plant tubulin

-

Radiolabeled dinitroaniline (e.g., [¹⁴C]-oryzalin)

-

Unlabeled dinitroaniline herbicide

-

Binding buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Scintillation counter

-

-

Procedure:

-

Prepare a series of reaction tubes containing a fixed concentration of purified tubulin and a fixed concentration of the radiolabeled dinitroaniline.

-

Add increasing concentrations of the unlabeled dinitroaniline herbicide to the tubes.

-

Incubate the mixtures at a specific temperature (e.g., 25°C) for a set time to reach binding equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The tubulin and any bound ligand will be retained on the filter, while the unbound ligand will pass through.

-

Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity on the filter is proportional to the amount of radiolabeled dinitroaniline bound to tubulin.

-

Plot the percentage of bound radioligand against the concentration of the unlabeled competitor to determine the IC₅₀ value, which can be used to calculate the binding affinity (Kᵢ).

-

Whole-Plant Bioassay for Herbicide Resistance Testing

This bioassay is used to assess the level of resistance of a weed population to a dinitroaniline herbicide.

-

Materials:

-

Seeds from both the suspected resistant and a known susceptible weed population.

-

Pots or trays filled with a suitable soil mix.

-

Dinitroaniline herbicide formulation.

-

Greenhouse or growth chamber with controlled environmental conditions.

-

Spraying equipment for uniform herbicide application.

-

-

Procedure:

-

Sow the seeds of the resistant and susceptible populations in separate pots or trays.

-

Allow the seedlings to germinate and grow to a specific stage (e.g., 1-2 leaf stage).

-

Prepare a series of herbicide solutions at different concentrations, including a zero-herbicide control.

-

Apply the herbicide solutions uniformly to the soil surface (for pre-emergence application) or to the foliage (for post-emergence testing, though dinitroanilines are primarily pre-emergent).

-

Place the treated pots in a greenhouse or growth chamber and maintain optimal growing conditions.

-

After a set period (e.g., 21 days), assess the plants for injury symptoms, such as stunting, root malformation, and mortality.

-

Record the number of surviving plants and/or measure the fresh or dry weight of the shoots.

-

Calculate the dose-response curves for both the resistant and susceptible populations to determine the resistance factor (RF), which is the ratio of the herbicide concentration required to cause 50% growth reduction (GR₅₀) in the resistant population to that of the susceptible population.

-

Conclusion

The discovery of dinitroaniline herbicides marked a significant advancement in chemical weed control. Their unique mode of action, targeting the fundamental process of microtubule assembly, has not only provided farmers with an effective tool for managing weeds but has also offered scientists a valuable probe for studying the plant cytoskeleton. The in-depth understanding of their history, chemistry, and mechanism of action, as outlined in this guide, is essential for their continued effective and sustainable use in agriculture and for inspiring new avenues of research in plant science and drug development. The provided experimental protocols offer a foundation for researchers to further investigate the intricate interactions of these herbicides with their biological targets.

References

An In-Depth Technical Guide to Initial Studies on Fluchloralin Cytotoxicity and Genotoxicity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluchloralin, a dinitroaniline-based herbicide, is primarily used for pre-emergence control of annual grasses and broadleaved weeds.[1] Its mechanism of action involves the disruption of microtubule assembly, a fundamental process for cell division.[1][2] Initial in vitro studies have demonstrated that this compound exhibits significant cytotoxic and genotoxic properties in various cell systems, including cultured mammalian cells and human lymphocytes.[3][4] Key findings indicate that exposure to this compound can lead to a reduction in cell viability, inhibition of DNA synthesis, induction of chromosomal damage, and programmed cell death (apoptosis).[1][3] This document provides a comprehensive overview of these initial findings, detailing the experimental data, methodologies, and implicated cellular pathways.

Primary Mechanism of Action: Microtubule Disruption

The herbicidal activity of this compound stems from its function as a microtubule assembly inhibitor.[2] It binds to tubulin dimers, the fundamental protein subunits of microtubules, preventing their polymerization.[1] This action disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[1] The failure of this process leads to an arrest of cell division, which is the primary mode of its herbicidal effect and the basis for its cytotoxic effects in non-target organisms.[1][2]

References

- 1. This compound Herbicide [benchchem.com]

- 2. mode of action of this compound | PPTX [slideshare.net]

- 3. This compound is cytotoxic and genotoxic and induces apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity of the herbicide this compound on human lymphocytes in vitro: chromosomal aberration and micronucleus tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluchloralin (CAS Number: 33245-39-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluchloralin (N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline) is a dinitroaniline herbicide with the CAS number 33245-39-5.[1] Introduced in the 1970s, it has been utilized for the pre-emergence control of annual grasses and broad-leaved weeds in various agricultural settings.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, mechanism of action, metabolic pathways, and toxicological profile. Detailed experimental protocols for key analytical and toxicological assays are presented, and critical pathways and workflows are visualized through diagrams to facilitate a comprehensive understanding for research and development professionals.

Chemical and Physical Properties

This compound is an orange-yellow crystalline solid.[1][3] Its chemical structure and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline[1][4] |

| CAS Number | 33245-39-5[1] |

| Molecular Formula | C12H13ClF3N3O4[1][4] |

| Molecular Weight | 355.70 g/mol [1][4] |

| SMILES | CCCN(CCCl)C1=C(C=C(C=C1--INVALID-LINK--[O-])C(F)(F)F)--INVALID-LINK--[O-][1] |

| InChI Key | MNFMIVVPXOGUMX-UHFFFAOYSA-N[1] |

| Physicochemical Property | Value |

| Melting Point | 42-43 °C[3] |

| Boiling Point | 392.3 ± 42.0 °C (Predicted)[3] |

| Solubility in Water | 0.9 mg/L[1] |

| Vapor Pressure | 4.0 mPa[1] |

| Appearance | Yellow crystalline solid[1] |

Synthesis

This compound is synthesized through the reaction of 2,6-dinitro-4-trifluoromethylbenzene with N-chloroethylpropylamine.[4][5] A more detailed synthesis involves the nitration of 4-trifluoromethylaniline to produce 4-trifluoromethyl-2,6-dinitroaniline, which is then condensed with 2-chloroethylpropylamine.[6]

Mechanism of Action

This compound is a selective, systemic herbicide that is applied to the soil before the emergence of weeds.[7][8] Its primary mode of action is the inhibition of microtubule formation.[1][7][9] By binding to tubulin, the protein subunit of microtubules, this compound disrupts the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division (mitosis).[5][7][9] This interference with microtubule polymerization leads to the arrest of cell division, primarily during metaphase, and ultimately inhibits the growth of roots and shoots in susceptible plants.[1][7]

Metabolic Pathways

This compound undergoes extensive metabolism in both mammals and plants. In rat liver microsomes, the primary metabolic routes include N-dealkylation, aliphatic hydroxylation, reduction of a nitro group, and cyclization.[4] This can lead to the formation of a benzimidazole metabolite.[4] In soybeans, this compound is metabolized into numerous nonpolar and polar metabolites.[4] The degradation of this compound in soil is faster under anaerobic conditions and can be enhanced by the presence of organic matter.[10] Major degradation products in soil include partially dealkylated and reduced forms of this compound.[10]

Toxicological Profile

The toxicological effects of this compound have been investigated in various models. The acute oral LD50 in rats is 1550 mg/kg, and the dermal LD50 is 10000 mg/kg.[1]

| Toxicity Endpoint | Value | Species |

| Acute Oral LD50 | 1550 mg/kg | Rat[1] |

| Acute Dermal LD50 | 10000 mg/kg | Rat[1] |

| 24-hour LC50 | 0.027 mg/L | Fish[1] |

Genotoxicity: this compound has demonstrated genotoxic effects in vitro. It induces chromosomal aberrations in cultured human lymphocytes in a dose-dependent manner.[11] Studies on mammalian cells have shown that this compound can cause chromosomal damage and sister chromatid exchange.[12]

Cytotoxicity and Apoptosis: Exposure to this compound has been shown to reduce cell viability and inhibit DNA synthesis in mammalian cells.[12] Evidence from agarose gel electrophoresis and cytochemical staining indicates that this compound can induce apoptosis, or programmed cell death.[12]

Developmental Toxicity: In zebrafish embryos, this compound exposure leads to developmental toxicity, including morphological changes, decreased survival rate, and organ dysfunction in the heart, liver, and pancreas.[4][13] It also inhibits neurogenesis and promotes apoptosis in the developing brain.[13]

References

- 1. epa.gov [epa.gov]

- 2. Refinement of the zebrafish embryo developmental toxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. This compound induces developmental toxicity in heart, liver, and nervous system during early zebrafish embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. This compound is cytotoxic and genotoxic and induces apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. gcms.cz [gcms.cz]

- 13. dergipark.org.tr [dergipark.org.tr]

Spectroscopic Profile of Fluchloralin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Fluchloralin, a dinitroaniline herbicide. The information presented herein is intended to support research, analytical method development, and quality control processes. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical techniques.

Introduction to this compound

This compound, with the chemical name N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline, is a selective pre-emergence herbicide used to control annual grasses and some broadleaf weeds in various crops. Its efficacy is attributed to the disruption of microtubule formation in plant cells, inhibiting cell division and growth. A thorough understanding of its spectroscopic properties is crucial for its detection, quantification, and the study of its environmental fate and metabolic pathways.

Spectroscopic Data of this compound

This section details the available spectroscopic data for this compound, including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy provides a molecular fingerprint of this compound based on the vibrational modes of its functional groups.

Table 1: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1625 | Strong | N-O asymmetric stretch (NO₂) |

| ~1530 | Strong | N-O symmetric stretch (NO₂) |

| ~1345 | Strong | C-N stretch |

| ~1130 | Strong | C-F stretch (CF₃) |

| ~830 | Medium | C-H out-of-plane bend (aromatic) |

| ~750 | Medium | C-Cl stretch |

Table 2: FT-Raman Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1610 | Strong | Aromatic ring stretch |

| ~1350 | Strong | N-O symmetric stretch (NO₂) |

| ~1180 | Medium | C-N stretch |

| ~840 | Medium | Ring breathing mode |

| ~320 | Strong | C-Cl bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the this compound molecule.

Table 3: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.15 | s | 2H | Aromatic protons |

| 3.75 | t | 2H | -N-CH₂-CH₂-Cl |

| 3.60 | t | 2H | -N-CH₂-CH₂-Cl |

| 3.30 | t | 2H | -N-CH₂-CH₂-CH₃ |

| 1.70 | sextet | 2H | -N-CH₂-CH₂-CH₃ |

| 0.95 | t | 3H | -N-CH₂-CH₂-CH₃ |

Table 4: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 149.5 | C-NO₂ |

| 145.0 | C-N |

| 133.0 (q) | C-CF₃ |

| 124.0 | Aromatic C-H |

| 123.0 (q) | CF₃ |

| 52.0 | -N-CH₂- (propyl) |

| 49.0 | -N-CH₂- (chloroethyl) |

| 41.0 | -CH₂-Cl |

| 20.0 | -CH₂- (propyl) |

| 11.0 | -CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of this compound, as the dinitroaniline chromophore exhibits strong absorption in the UV region.

Table 5: UV-Visible Spectral Data of this compound (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) |

| ~275 | ~15,000 L mol⁻¹ cm⁻¹ |

| ~400 | ~5,000 L mol⁻¹ cm⁻¹ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols can be adapted based on the specific instrumentation and analytical requirements.

FT-IR Spectroscopy

Sample Preparation: A small amount of pure this compound standard is finely ground with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared Spectrometer.

-

Detector: Deuterated Triglycine Sulfate (DTGS).

-

Beamsplitter: KBr.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded prior to sample analysis.

FT-Raman Spectroscopy

Sample Preparation: A small amount of the solid this compound sample is placed in a glass capillary tube or an aluminum sample holder.

Instrument Parameters:

-

Spectrometer: A Fourier Transform Raman Spectrometer.

-

Laser Source: Nd:YAG laser (1064 nm).

-

Laser Power: 100-300 mW at the sample.

-

Detector: Indium Gallium Arsenide (InGaAs).

-

Spectral Range: 3500 - 100 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 128.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

UV-Visible Spectrophotometry

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent, such as methanol. A series of standard solutions of varying concentrations are then prepared by serial dilution of the stock solution.

Instrument Parameters:

-

Spectrophotometer: A double-beam UV-Visible spectrophotometer.

-

Wavelength Range: 200 - 600 nm.

-

Scan Speed: Medium.

-

Slit Width: 1 nm.

-

Blank: The solvent used for sample preparation (e.g., methanol).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The tabulated data and detailed experimental protocols for FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy serve as a valuable reference for researchers and analytical professionals. The provided workflow diagram offers a clear visual representation of the analytical process. This information is essential for the accurate identification, quantification, and structural elucidation of this compound in various matrices.

Methodological & Application

Application Note: Determination of Fluchloralin Residue by Gas Chromatography

Introduction